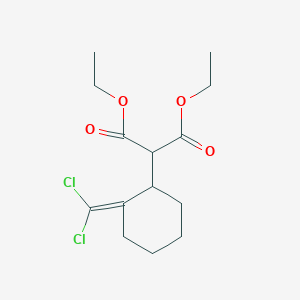

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate is an organic compound with the molecular formula C14H20Cl2O4. It is a derivative of malonic acid and features a dichloromethylene group attached to a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate typically involves the malonic ester synthesis. This process includes the following steps:

Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate.

Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, such as 2-(dichloromethylene)cyclohexyl bromide, to form a new carbon-carbon bond.

Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The dichloromethylene group can participate in nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted malonates, while reduction can produce cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

- Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate serves as a versatile building block in organic synthesis. Its malonate structure allows for various transformations, making it suitable for synthesizing complex molecules. The compound can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds, which is essential in constructing larger organic frameworks.

Synthetic Routes

- The synthesis typically involves the malonic ester synthesis method, which includes:

- Deprotonation : Using a weak base such as sodium ethoxide to form an enolate.

- Alkylation : The enolate reacts with alkyl halides (e.g., 2-(dichloromethylene)cyclohexyl bromide).

- Hydrolysis and Decarboxylation : Hydrolysis under acidic conditions followed by heating leads to the desired product.

Potential Biological Applications

- Research is ongoing to evaluate the biological activity of this compound. The compound's structure suggests it may interact with various biomolecules, potentially leading to significant biological effects. Studies have indicated that similar malonate derivatives exhibit antifungal properties, which could be explored further for agricultural applications .

Mechanism of Action

- The dichloromethylene group in the compound can form covalent bonds with nucleophilic sites in biomolecules. This reactivity may contribute to its potential biological effects, particularly in inhibiting fungal growth or other pathogenic activities.

Medicinal Chemistry

Pharmaceutical Intermediate

- This compound is being investigated as a pharmaceutical intermediate. Its ability to serve as a precursor for various bioactive compounds makes it a candidate for drug development. The unique reactivity of the dichloromethylene group could facilitate the synthesis of novel therapeutic agents targeting specific diseases.

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in creating formulations that require specific chemical characteristics, such as stability and reactivity under certain conditions.

Mecanismo De Acción

The mechanism of action of Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate involves its interaction with various molecular targets. The dichloromethylene group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclohexyl ring provides structural stability and influences the compound’s reactivity.

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 2-(2-chloroethyl)malonate

- Diethyl 2-(2-methoxyethyl)malonate

- Diethyl 2-(2-fluoroanilinomethylene)malonate

Uniqueness

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate is unique due to the presence of the dichloromethylene group, which imparts distinct reactivity and potential biological activity compared to other malonate derivatives. Its cyclohexyl ring also contributes to its unique chemical properties and applications .

Actividad Biológica

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound contains a dichloromethylene group that enhances its reactivity, making it a valuable building block in organic synthesis. The cyclohexyl ring contributes to the compound's stability and influences its interactions with biological targets. This compound is characterized by the following chemical structure:

- Chemical Formula : C13H16Cl2O4

- Molecular Weight : 303.17 g/mol

The biological activity of this compound is primarily attributed to the formation of covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains.

- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests revealed significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with inhibition zones ranging from 12 mm to 24 mm depending on the concentration used. The minimal inhibitory concentration (MIC) for this strain was reported to be notably low, indicating potent antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | <10 |

| Staphylococcus epidermidis | 18 | <15 |

| Enterococcus faecalis | 10 | >20 |

Cytotoxicity Studies

Cytotoxicity evaluations conducted on various cancer cell lines demonstrated that this compound exhibits selective toxicity. For instance, in assays involving MDA-MB-231 breast cancer cells, the compound showed an IC50 value of approximately 15 μM, suggesting a promising therapeutic window against specific malignancies.

Case Studies

-

Case Study on Antibacterial Efficacy :

In a comparative study, this compound was tested alongside traditional antibiotics such as vancomycin. The results indicated that while vancomycin had a higher MIC against S. aureus, diethyl malonate demonstrated comparable efficacy at lower concentrations, highlighting its potential as an alternative treatment option. -

Cytotoxicity Assessment :

A study assessed the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). The compound exhibited significant cytotoxicity with an IC50 value of 12 μM, suggesting that it may selectively target tumor cells while sparing normal cells.

Comparative Analysis with Similar Compounds

This compound can be compared with other malonate derivatives to evaluate its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Diethyl 2-(2-chloroethyl)malonate | Moderate antibacterial activity | Less potent than dichloromethylene variant |

| Diethyl 2-(3-hydroxy-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-hydrazono-malonate | High antibacterial activity | Exhibited MIC values twofold greater than vancomycin |

| Diethyl 2-((3-methoxy-1,4-dioxobutyl)-hydrazono)-malonate | Low cytotoxicity | Limited effectiveness against cancer cells |

Propiedades

IUPAC Name |

diethyl 2-[2-(dichloromethylidene)cyclohexyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2O4/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h9,11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAWDALMLDLLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1=C(Cl)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.